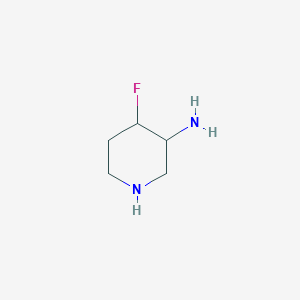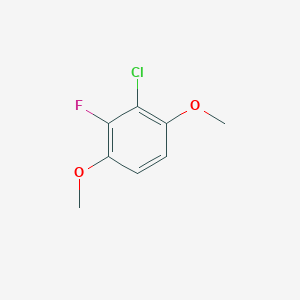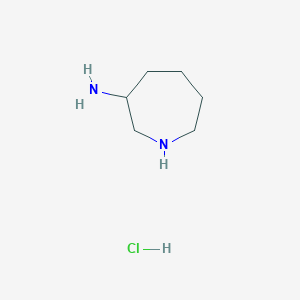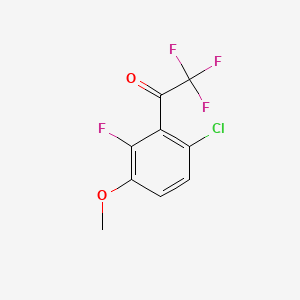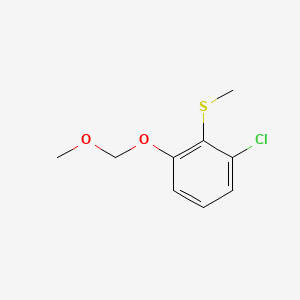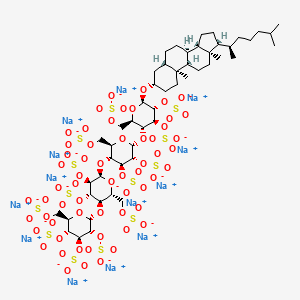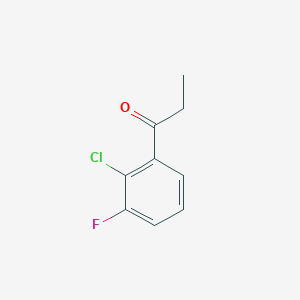
1-(2-Chloro-3-fluorophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-3-fluorophenyl)propan-1-one is an organic compound with the molecular formula C9H8ClFO. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-3-fluorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-3-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Chloro-3-fluorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the chlorine or fluorine atoms.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-3-fluorophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-3-fluorophenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through its ability to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloro-3-fluorophenyl)propan-1-one can be compared with other similar compounds, such as:
- 3-Chloro-1-(2-fluorophenyl)propan-1-one
- 1-(3-Chloro-2-fluorophenyl)propan-1-one
- 1-(2-Chloro-4-fluorophenyl)propan-1-one
These compounds share structural similarities but differ in the position of the chlorine and fluorine atoms on the aromatic ring. The unique arrangement of these atoms in this compound contributes to its distinct chemical and physical properties, making it suitable for specific applications.
Eigenschaften
Molekularformel |
C9H8ClFO |
|---|---|
Molekulargewicht |
186.61 g/mol |
IUPAC-Name |
1-(2-chloro-3-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H8ClFO/c1-2-8(12)6-4-3-5-7(11)9(6)10/h3-5H,2H2,1H3 |
InChI-Schlüssel |
PVDRAQLUUIVGIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C(=CC=C1)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-3-methyl-N-[(4-nitrophenyl)methyl]-N-propan-2-ylbutanamide](/img/structure/B14773560.png)
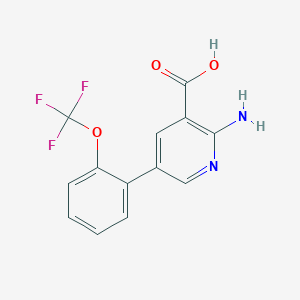
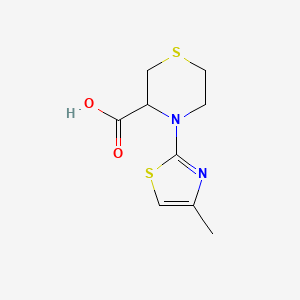
![Methyl 2-[2-[6-(2-hydroxyphenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate](/img/structure/B14773593.png)
![trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B14773598.png)
